molecular formula C28H30Cl2N4O3S2 B2959094 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride CAS No. 1321888-57-6

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride

Cat. No.: B2959094
CAS No.: 1321888-57-6
M. Wt: 605.59
InChI Key: MTFFWPVWPZHTGA-UHFFFAOYSA-N
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Description

“N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” is a complex organic compound that features a benzothiazole ring, a tetrahydroquinoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the chloro group. The tetrahydroquinoline moiety is then synthesized and attached to the benzothiazole ring. The final steps involve the sulfonylation and the formation of the benzamide hydrochloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could be used to modify the benzothiazole ring or the sulfonyl group.

    Substitution: The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for “N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
  • **N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide sulfate

Uniqueness

The uniqueness of “N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride” lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN4O3S2.ClH/c1-31(2)17-7-18-32(28-30-26-23(29)10-5-12-25(26)37-28)27(34)21-13-15-22(16-14-21)38(35,36)33-19-6-9-20-8-3-4-11-24(20)33;/h3-5,8,10-16H,6-7,9,17-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFFWPVWPZHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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